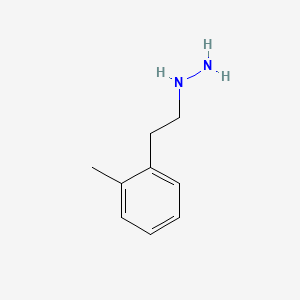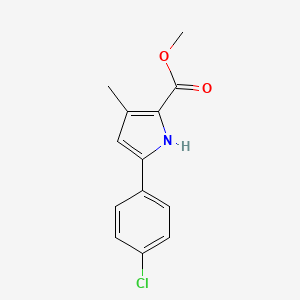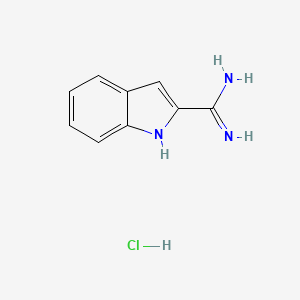![molecular formula C33H42O17S B12438912 [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12438912.png)
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate is a complex organic compound characterized by multiple acetoxy groups and a sulfanyl group attached to a sugar-like backbone. This compound is notable for its intricate stereochemistry, which is indicated by the multiple chiral centers in its structure.
准备方法
合成路线和反应条件
[(2R,3R,4S,5R,6R)-3,4,5-三乙酰氧基-6-[(2R,3R,4S,5R,6S)-4,5-二乙酰氧基-2-(乙酰氧基甲基)-6-(4-甲基苯基)硫代氧烷-3-基]氧基氧烷-2-基]甲基乙酸酯的合成通常涉及多步有机合成。该过程从糖主链的制备开始,然后通过乙酰化反应引入乙酰氧基。然后通过硫醇-烯反应或类似的硫掺入方法引入硫代基团。每一步都需要精确控制反应条件,包括温度、pH 和特定催化剂的使用,以确保获得正确的立体化学。
工业生产方法
该化合物的工业生产可能涉及大型间歇反应器,其中合成步骤针对产率和纯度进行了优化。使用自动化系统来控制反应参数并持续监测反应进程对于保持生产的一致性和效率至关重要。
化学反应分析
反应类型
[(2R,3R,4S,5R,6R)-3,4,5-三乙酰氧基-6-[(2R,3R,4S,5R,6S)-4,5-二乙酰氧基-2-(乙酰氧基甲基)-6-(4-甲基苯基)硫代氧烷-3-基]氧基氧烷-2-基]甲基乙酸酯可以进行各种化学反应,包括:
氧化: 硫代基团可以被氧化形成亚砜或砜。
还原: 乙酰氧基可以被还原为羟基。
取代: 乙酰氧基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢 (H₂O₂) 和间氯过氧苯甲酸 (m-CPBA)。
还原: 通常使用氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等还原剂。
取代: 甲醇钠 (NaOMe) 或氢氧化钾 (KOH) 等亲核试剂可用于取代反应。
主要产物
氧化: 亚砜或砜。
还原: 羟基衍生物。
取代: 取决于所用亲核试剂的各种取代衍生物。
科学研究应用
[(2R,3R,4S,5R,6R)-3,4,5-三乙酰氧基-6-[(2R,3R,4S,5R,6S)-4,5-二乙酰氧基-2-(乙酰氧基甲基)-6-(4-甲基苯基)硫代氧烷-3-基]氧基氧烷-2-基]甲基乙酸酯在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建模块。
生物学: 研究其与生物大分子潜在的相互作用。
医学: 研究其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发新型材料,并用作合成特种化学品的原料。
作用机制
[(2R,3R,4S,5R,6R)-3,4,5-三乙酰氧基-6-[(2R,3R,4S,5R,6S)-4,5-二乙酰氧基-2-(乙酰氧基甲基)-6-(4-甲基苯基)硫代氧烷-3-基]氧基氧烷-2-基]甲基乙酸酯的作用机制涉及其与特定分子靶标的相互作用。乙酰氧基可以发生水解,释放乙酸和相应的羟基,然后可以参与与蛋白质和酶的氢键和其他相互作用。硫代基团也可能通过形成二硫键或发生氧化还原反应在调节化合物的活性中发挥作用。
相似化合物的比较
类似化合物
- [(2R,3R,4S,5R,6R)-3,4,5-三乙酰氧基-6-[(2R,3R,4S,5R,6S)-4,5-二乙酰氧基-2-(乙酰氧基甲基)-6-(苯基)硫代氧烷-3-基]氧基氧烷-2-基]甲基乙酸酯
- [(2R,3R,4S,5R,6R)-3,4,5-三乙酰氧基-6-[(2R,3R,4S,5R,6S)-4,5-二乙酰氧基-2-(乙酰氧基甲基)-6-(4-氯苯基)硫代氧烷-3-基]氧基氧烷-2-基]甲基乙酸酯
独特性
[(2R,3R,4S,5R,6R)-3,4,5-三乙酰氧基-6-[(2R,3R,4S,5R,6S)-4,5-二乙酰氧基-2-(乙酰氧基甲基)-6-(4-甲基苯基)硫代氧烷-3-基]氧基氧烷-2-基]甲基乙酸酯的独特之处在于存在 4-甲基苯基基团,与苯环上具有不同取代基的类似化合物相比,它可以影响其化学反应性和生物活性。
属性
分子式 |
C33H42O17S |
|---|---|
分子量 |
742.7 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C33H42O17S/c1-15-9-11-23(12-10-15)51-33-31(47-22(8)40)29(45-20(6)38)27(25(49-33)14-42-17(3)35)50-32-30(46-21(7)39)28(44-19(5)37)26(43-18(4)36)24(48-32)13-41-16(2)34/h9-12,24-33H,13-14H2,1-8H3/t24-,25-,26-,27-,28+,29+,30-,31-,32-,33+/m1/s1 |
InChI 键 |
XPESVSIBQABDCQ-JUJWBDIVSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





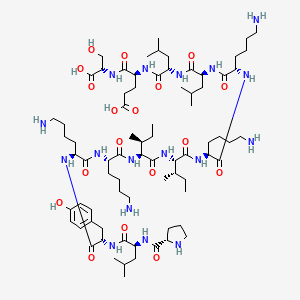
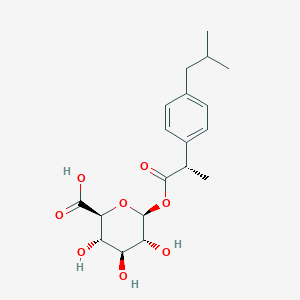

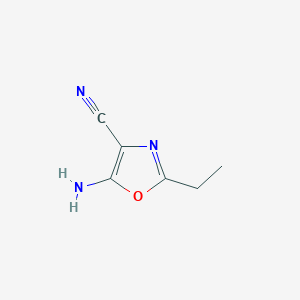

![3-[5-(Hydroxymethyl)furan-2-YL]prop-2-enoic acid](/img/structure/B12438878.png)
